molecular formula C20H26N2O4S B4088918 N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide

N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide

Cat. No.: B4088918
M. Wt: 390.5 g/mol
InChI Key: VUBVMWOKLPQJIJ-UHFFFAOYSA-N
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Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring and a phenoxybutanamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminophenylbutanamide with butan-2-ylsulfonyl chloride under basic conditions to form the sulfamoyl intermediate.

    Coupling with Phenoxybutanamide: The sulfamoyl intermediate is then coupled with 4-phenoxybutanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Substituted aromatic compounds

Scientific Research Applications

N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, modulating their activity. The phenoxybutanamide moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide: Similar structure with a pyrimidinyl group instead of a butan-2-yl group.

    N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide: Similar structure with a propanamide moiety instead of a butanamide moiety.

Uniqueness

N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-3-16(2)22-27(24,25)19-13-11-17(12-14-19)21-20(23)10-7-15-26-18-8-5-4-6-9-18/h4-6,8-9,11-14,16,22H,3,7,10,15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBVMWOKLPQJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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